1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine
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Overview
Description
1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a dimethylphenyl group and a methoxynaphthalenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the individual components. The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes. The dimethylphenyl group can be introduced through Friedel-Crafts alkylation, while the methoxynaphthalenylsulfonyl group can be synthesized via sulfonation of methoxynaphthalene followed by coupling with the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethanol: This compound shares the methoxynaphthalenyl group but lacks the piperazine and dimethylphenyl components.
1-(6-Methoxynaphthalen-2-yl)ethanone oxime: Similar in structure but contains an oxime group instead of the piperazine ring.
Uniqueness
1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is unique due to its combination of a piperazine ring with both a dimethylphenyl and a methoxynaphthalenylsulfonyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-5-4-6-18(2)23(17)24-11-13-25(14-12-24)29(26,27)22-10-8-19-15-21(28-3)9-7-20(19)16-22/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFKATPFAHKJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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